(4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35?,36+,39-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-HIHCHGLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol is a complex organic molecule with significant potential in biological applications. This article explores its biological activity through various studies and findings.
This compound has the following chemical characteristics:
- IUPAC Name : (1S,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-ol
- Molecular Formula : C39H68O3Si2
- CAS Number : 112849-27-1
These properties indicate a large and complex structure that may interact with various biological systems.
Anti-inflammatory Effects
The compound’s structure suggests it may influence inflammatory pathways. Natural products with similar configurations have been shown to modulate the expression of adhesion molecules like E-selectin and ICAM-1 in endothelial cells. These interactions are crucial in inflammatory responses and could be a target for therapeutic intervention in diseases characterized by chronic inflammation .
Cytotoxicity and Cancer Research
Preliminary studies suggest that compounds with similar frameworks can exhibit cytotoxic properties against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various signaling pathways. For example, terpenes have been reported to affect the NF-kB signaling pathway, which is pivotal in cancer progression and inflammation .
Summary of Biological Activities
Study 1: Antimicrobial Activity
A study conducted on a series of terpenes revealed that compounds with similar structural features inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with cellular metabolism.
Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that certain derivatives reduced TNF-alpha-induced expression of adhesion molecules in human umbilical vein endothelial cells. This suggests a potential application in treating inflammatory diseases by targeting endothelial activation pathways .
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies are used to address them?
The synthesis involves managing steric hindrance from the tert-butyldimethylsilyl (TBDMS) protecting groups and controlling stereochemistry at multiple centers. A critical step is the use of silica gel column chromatography with gradient elution (e.g., cyclohexane/chloroform/ethyl acetate) to isolate intermediates, as described in analogous syntheses of silyl-protected polycyclic systems . Protecting group compatibility (e.g., TBDMS stability under acidic/basic conditions) must be validated via TLC or HPLC monitoring .
Q. How is the stereochemical configuration of the compound confirmed experimentally?
1H NMR NOE (Nuclear Overhauser Effect) experiments and 13C NMR chemical shift analysis are used to verify spatial arrangements of substituents. For example, NOE correlations between the cyclopropane protons and adjacent methylene groups can confirm the E/Z configuration of double bonds . High-resolution mass spectrometry (HRMS) further validates molecular composition .
Q. What analytical techniques are essential for characterizing intermediates during synthesis?
LC-MS and FT-IR spectroscopy are critical for tracking reaction progress. For example, FT-IR can detect the presence or absence of hydroxyl groups (3200–3600 cm⁻¹) after silylation steps . Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for similar synthetic pathways?
Discrepancies often arise from differences in catalyst loading , reaction temperature , or substrate purity . Systematic Design of Experiments (DoE) approaches, such as factorial screening, can isolate critical variables. For instance, optimizing the reaction time (e.g., 15–24 hours) and temperature (e.g., 0°C vs. room temperature) for Diels-Alder steps may improve reproducibility .
Q. What methodologies enable stereoselective control in forming the cyclopropane moiety?
Transition-metal-catalyzed cyclopropanation (e.g., using Rh(II) complexes) or Simmons-Smith reactions with chiral auxiliaries are effective. Recent studies highlight the use of asymmetric organocatalysis to induce enantioselectivity, particularly when steric bulk from TBDMS groups influences transition states .
Q. How can computational modeling enhance the design of derivatives with improved stability?
Density Functional Theory (DFT) calculations predict thermodynamic stability of stereoisomers and reaction intermediates. For example, modeling the energy barriers for epoxide ring-opening in related systems guides the selection of protecting groups or solvents .
Q. What strategies mitigate degradation during long-term storage of silylated compounds?
Degradation pathways (e.g., desilylation or oxidation) are minimized by storing samples under argon atmosphere at –20°C in anhydrous solvents (e.g., deuterated chloroform). Periodic 1H NMR stability assays over 6–12 months provide empirical validation .
Methodological Considerations
Q. How should researchers design experiments to validate synthetic scalability?
- Stepwise scalability : Test each reaction step at 0.2 mmol (lab scale) and 10 mmol (pilot scale) to identify bottlenecks (e.g., exothermicity or byproduct formation) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Standardized workup procedures : For example, quenching Grignard reactions with saturated NH4Cl and extracting with ethyl acetate .
- Batch-to-batch consistency : Document solvent lot numbers, humidity levels, and catalyst sources in metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
